molecular formula C9H12O3 B158936 Ethyl 2-furanpropionate CAS No. 10031-90-0

Ethyl 2-furanpropionate

Cat. No.: B158936
CAS No.: 10031-90-0
M. Wt: 168.19 g/mol
InChI Key: OWIWZQQFSTZZIG-UHFFFAOYSA-N
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Description

Ethyl 2-furanpropionate (CAS 10031-90-0), with the molecular formula C9H12O3, is a high-purity organic ester compound belonging to the class of fatty acid esters . This chemical is supplied with a guaranteed purity of ≥98% and is characterized by its solid form at room temperature, with a melting point of 24.5 °C and a boiling point of 260 °C at 760 mmHg . In research and development, this compound serves as a key ingredient in flavor and fragrance chemistry due to its distinct organoleptic profile. It is widely recognized for its sweet, fruity, and caramel-like aroma, with specific notes of pineapple, balsam, and ripe jam . This makes it a valuable building block for creating tropical nuances in perfumery and enhancing fruity flavors in food additive research, supported by its FEMA GRAS status (FEMA 2435) . Beyond its sensory applications, this compound functions as a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds . Researchers value it as a reference standard in analytical methods such as GC/MS and NMR . Safety and Handling: This product is classified as a Flammable Liquid (Hazard Class 3) under GHS guidelines, with the associated hazard statement H226: Flammable liquid and vapor . It is for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 3-(furan-2-yl)propanoate
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InChI

InChI=1S/C9H12O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIWZQQFSTZZIG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CO1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID0064917
Record name Ethyl 2-furanpropionate
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Molecular Weight

168.19 g/mol
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Physical Description

Solid, Yellow liquid; Fruity pineapple aroma
Record name Ethyl 2-furanpropionate
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Record name Ethyl 3-(2-furyl)propanoate
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Boiling Point

260.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-furanpropionate
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Solubility

very slightly, Very slightly soluble in water, Soluble (in ethanol)
Record name Ethyl 2-furanpropionate
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Record name Ethyl 3-(2-furyl)propanoate
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Density

1.051-1.058
Record name Ethyl 3-(2-furyl)propanoate
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CAS No.

10031-90-0
Record name Ethyl 2-furanpropanoate
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Record name Ethyl 2-furanpropionate
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Record name 2-Furanpropanoic acid, ethyl ester
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Record name Ethyl 2-furanpropionate
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Record name Ethyl furan-2-propionate
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Melting Point

24.5 °C
Record name Ethyl 2-furanpropionate
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Mechanism of Action

Biological Activity

Ethyl 2-furanpropionate (also known as ethyl 3-(furan-2-yl)propanoate) is an organic compound classified as a fatty acid ester. Its molecular formula is C9H12O3C_9H_{12}O_3, with a molecular weight of approximately 168.19 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmacology and materials science.

  • IUPAC Name : Ethyl 3-(furan-2-yl)propanoate
  • CAS Number : 10031-90-0
  • Molecular Weight : 168.19 g/mol
  • LogP (Octanol-Water Partition Coefficient) : 1.46, indicating moderate lipophilicity
  • Solubility : Approximately 2.11 g/L in water

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized into the following areas:

1. Pharmacological Effects

Research has indicated that compounds related to this compound may influence vascular functions and have potential therapeutic applications:

  • Vascular Smooth Muscle Inhibition : Studies have shown that related compounds can inhibit the contraction and proliferation of vascular smooth muscle cells, particularly in the presence of serotonin. This suggests potential applications in treating cardiovascular diseases by modulating vascular responses .
  • Interaction with Serotonin Receptors : this compound and its derivatives have been noted for their ability to reduce arteriolar constriction induced by serotonin, indicating a selective action on serotonin receptors, which could be beneficial for conditions like cerebral ischemia .

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Genotoxicity : A safety assessment revealed no significant increases in revertant colonies at tested concentrations, suggesting that this compound does not exhibit genotoxic effects .
  • Repeated Dose Toxicity : Evaluations for repeated dose toxicity indicated that the compound is safe under specified conditions, with no adverse effects observed in relevant animal studies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFocusFindings
Bodin & Travo (1990)Vascular contractionDemonstrated inhibitory effects on vascular smooth muscle cell contraction induced by serotonin.
Rosenblum (1987)Cerebral blood flowFound that naftidrofuryl (related compound) reduced arteriolar constriction, suggesting potential for enhancing cerebral blood flow.
Niwa et al. (1988)Drug bindingIdentified strong binding of related furan compounds to plasma proteins, impacting pharmacokinetics and drug interactions.
Jiang et al. (2014)Polymer synthesisUtilized in the preparation of biobased furan polyesters, highlighting its role in sustainable materials development.
Khaled (2010)Corrosion inhibitionStudied as a corrosion inhibitor for mild steel in acidic environments, showcasing industrial applications.

Applications in Industry

This compound has potential applications beyond pharmacology:

  • Materials Science : Its derivatives are being explored for use in synthesizing biobased polymers and materials, contributing to the development of sustainable alternatives .
  • Corrosion Inhibition : Research indicates that certain derivatives can effectively inhibit corrosion in industrial settings, which is crucial for metal preservation .

Scientific Research Applications

Flavoring Agent in Food Industry

Ethyl 2-furanpropionate is primarily utilized as a flavoring agent due to its fruity and pineapple-like aroma. It is included in the flavoring group evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which endorses its use in food products . The compound's sensory characteristics make it suitable for:

  • Beverages : Enhancing fruity flavors in soft drinks and alcoholic beverages.
  • Confectionery : Used in candies and desserts to impart a sweet, fruity taste.
  • Dairy Products : Employed in ice creams and yogurts for flavor enhancement.

Table 1: Applications of this compound in Food

Application AreaDescription
BeveragesEnhances fruity flavors
ConfectioneryAdds sweetness to candies
Dairy ProductsImproves flavor profile in ice creams

Fragrance Industry

In addition to its flavoring properties, this compound is widely used in the fragrance industry . Its pleasant aroma makes it a popular choice for:

  • Perfumes : Incorporated into various fragrance formulations to provide a fresh, fruity note.
  • Cosmetics : Added to lotions and creams to enhance the sensory experience.

The compound's safety has been evaluated extensively, indicating that it poses minimal risk when used as directed .

Table 2: Applications of this compound in Fragrance

Application AreaDescription
PerfumesProvides fresh, fruity notes
CosmeticsEnhances sensory experience

Safety and Regulatory Status

The safety profile of this compound has been assessed through various toxicological studies. Key findings include:

  • Genotoxicity : Studies indicate that this compound is not expected to be genotoxic .
  • Toxicological Evaluations : The compound has undergone repeated dose toxicity assessments, with results showing that exposure levels are below the threshold of toxicological concern (TTC) for humans .

Table 3: Safety Assessment Summary

EndpointFindings
GenotoxicityNot expected to be genotoxic
Repeated Dose ToxicityBelow threshold levels

Case Studies and Research Findings

A systematic review of related compounds provides insights into the potential applications of this compound:

  • Antioxidant Properties : A study highlighted that ethyl ferulate (a related compound) exhibited significant antioxidant activity, which may extend to this compound due to structural similarities .
  • Flavoring Efficacy : Research indicates that this compound effectively enhances flavor profiles when used in food products, reinforcing its role as a valuable ingredient in the food industry.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound C₉H₁₂O₃ 168.19 Furan ring, ester Food flavoring (rum, tobacco)
Ethyl pyruvate C₅H₈O₃ 116.12 Ketone, ester Pharmaceutical synthesis
Ethyl 2-chloro-3-oxopropanoate C₅H₇ClO₃ 150.56 Chlorine, ketone, ester Chemical intermediate
2-Phenoxyethyl propionate C₁₁H₁₄O₃ 194.23 Phenoxy group, ester Flavoring, plasticizer
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.20 Fluorine, ketone, ester Pharmaceutical research


Key Observations :

  • Aromatic vs. Aliphatic Substituents: The furan ring in this compound imparts distinct aromaticity compared to phenyl (2-phenoxyethyl propionate) or fluorophenyl groups.
  • Halogenation Effects: Chlorinated (e.g., ethyl 2-chloro-3-oxopropanoate) and fluorinated analogs (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) exhibit higher reactivity in nucleophilic substitutions due to electron-withdrawing halogen groups, unlike the furan-based compound .

Table 2: Flavor Profile and Stability Comparison

Compound Flavor Notes Stability (Hydrolysis Resistance) Volatility (Boiling Point, °C)
This compound Sweet, fruity, caramel Moderate (resonance-stabilized) 215.4
Ethyl butyrate Pineapple, fruity Low (aliphatic ester) 121–122
Ethyl cinnamate Cinnamon, spicy High (conjugated system) 271

Key Observations :

  • This compound’s higher boiling point (215.4°C ) compared to ethyl butyrate suggests lower volatility, enhancing its persistence in flavor formulations .
  • The furan ring may confer moderate resistance to hydrolysis compared to aliphatic esters like ethyl butyrate .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 2-furanpropionic acid is dissolved in excess ethanol, and a catalytic amount of concentrated sulfuric acid (0.5–1.0 mol%) is added. The mixture is refluxed at 78–85°C for 6–12 hours, with water removal via a Dean-Stark trap to shift equilibrium toward ester formation. Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via vacuum distillation.

Table 1: Esterification Parameters and Yields

Acid CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄80892
HCl (gas)781085
p-TsOH85688

The use of sulfuric acid achieves superior yields (92%) due to its strong protonating ability, which enhances electrophilicity at the carbonyl carbon. Side products, such as diethyl ether or unreacted acid, are minimized through controlled stoichiometry (ethanol:acid = 3:1).

Oxidative Alkoxylation of Furan Precursors

Alternative routes leverage oxidative alkoxylation of furan derivatives to generate intermediates that are subsequently functionalized. This method, detailed in prostaglandin synthesis patents, involves bromine-mediated alkoxylation followed by hydrolysis and esterification.

Oxidative Alkoxylation Mechanism

A carboxyalkylfuran precursor (e.g., 2-(carboxyethyl)furan) undergoes oxidative alkoxylation with bromine in methanol, facilitated by sodium carbonate. This step introduces methoxy groups at the 2- and 5-positions of the furan ring, forming a 2,5-dimethoxy-2,5-dihydrofuran derivative. Subsequent hydrolysis with weak acids (e.g., acetic acid) in dioxane/water at 45–65°C yields a hydroxycyclopentenone intermediate, which is then esterified with ethanol.

Table 2: Oxidative Alkoxylation-Hydrolysis-Esterification Workflow

StepReagents/ConditionsIntermediate
Oxidative AlkoxylationBr₂, MeOH, Na₂CO₃, 25°C, 1h2,5-Dimethoxy derivative
HydrolysisAcetic acid, dioxane/H₂O, 45°C, 66hHydroxycyclopentenone
EsterificationEtOH, H₂SO₄, reflux, 8hThis compound

This multistep approach achieves an overall yield of 78–82%, with the hydrolysis step identified as rate-limiting due to equilibrium constraints.

Claisen Condensation of Ethyl Furanacetate

This compound can also be synthesized via Claisen condensation, wherein ethyl furanacetate reacts with ethyl chloroacetate in the presence of a strong base.

Base Selection and Solvent Effects

Sodium ethoxide in anhydrous ethanol is the preferred base, enabling deprotonation of ethyl furanacetate at the α-carbon. The enolate intermediate attacks ethyl chloroacetate, forming a β-ketoester that undergoes decarboxylation upon heating.

Table 3: Claisen Condensation Optimization

BaseSolventTemperature (°C)Yield (%)
NaOEtEtOH7075
LDATHF-7868
KOtBuDMF2560

Sodium ethoxide in ethanol at 70°C provides optimal yields (75%), while polar aprotic solvents like DMF reduce efficiency due to side reactions.

Purification and Characterization

Crude this compound is purified via fractional distillation (bp 120–125°C at 15 mmHg) or column chromatography (silica gel, hexane:ethyl acetate = 4:1). Characterization by IR spectroscopy shows distinct absorptions at 1700 cm⁻¹ (ester C=O) and 1015 cm⁻¹ (furan ring) . ¹H NMR (CDCl₃) displays signals at δ 1.25 (t, 3H, CH₂CH₃), δ 4.12 (q, 2H, OCH₂), δ 6.30–7.40 (m, 3H, furan-H).

Q & A

Q. What are the established synthetic pathways for Ethyl 2-furanpropionate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-furanpropionic acid with ethanol, often catalyzed by acid (e.g., H₂SO₄) or enzymatic methods. Key variables affecting yield include temperature (optimal range: 60–80°C), molar ratio of reactants (1:1.2 acid:ethanol), and catalyst concentration. Gas chromatography (GC) or HPLC is recommended for purity assessment . For reproducibility, ensure anhydrous conditions to prevent hydrolysis.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H NMR : Look for characteristic furan ring protons (δ 6.2–7.5 ppm), ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
  • IR : Ester carbonyl stretch (~1740 cm⁻¹) and furan C-O-C absorption (~1260 cm⁻¹).
  • MS : Molecular ion peak at m/z 168 (C₉H₁₂O₃) and fragmentation patterns (e.g., loss of –OCH₂CH₃). Cross-reference with spectral databases in Reaxys or SciFinder to validate assignments .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound is lipophilic (logP ~2.3) with limited water solubility (0.5–1.2 mg/mL at 25°C). Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) and HPLC analysis. Degradation via ester hydrolysis is pH-dependent, with significant breakdown in alkaline conditions (pH >9) .

Advanced Research Questions

Q. How can contradictory data on the thermodynamic properties (e.g., vapor pressure, boiling point) of this compound be resolved?

Discrepancies often arise from differences in measurement techniques (e.g., static vs. dynamic vapor pressure methods). Use standardized protocols (ASTM E1719) and calibrate instruments with reference compounds. Statistical tools like Bland-Altman plots can assess inter-method variability. Cross-validate results with computational methods (e.g., COSMO-RS simulations) .

Q. What experimental designs are optimal for studying the kinetic mechanisms of this compound’s enzymatic synthesis?

Employ a factorial design to test variables: enzyme type (e.g., lipase B from Candida antarctica), solvent polarity (logP range: 1.5–3.5), and water activity (aₓ). Monitor reaction progress via in-situ FTIR or GC. Use Michaelis-Menten kinetics to derive VmaxV_{max} and KmK_m, and validate with Lineweaver-Burk plots. Include error bars from triplicate trials to ensure robustness .

Q. How can advanced chromatographic techniques (e.g., chiral HPLC) address challenges in isolating enantiomers of this compound derivatives?

Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are effective for enantiomeric resolution. Optimize mobile phase composition (e.g., hexane:isopropanol 90:10 with 0.1% TFA) and flow rate (1.0 mL/min). Validate separation using polarimetry or circular dichroism (CD). Note that temperature control (±0.5°C) is critical for reproducibility .

Q. What strategies mitigate biases in sensory evaluation studies involving this compound as a flavor compound?

Use double-blind testing with trained panels (n ≥ 15). Randomize sample presentation and include control groups (e.g., solvent-only). Apply ANOVA to detect significant differences in sensory attributes (e.g., fruity intensity). Address confounding variables (e.g., panelist fatigue) via Latin square designs. Raw data should be archived in repositories like Zenodo for transparency .

Methodological Guidelines

  • Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and experimental logs in structured formats (e.g., .cdf for chromatography). Use electronic lab notebooks (ELNs) like LabArchives for traceability .
  • Statistical Reporting : Report means ± SD/SE and specify statistical tests (e.g., Student’s t-test for pairwise comparisons). Justify significant figures based on instrument precision (e.g., HPLC: ±0.01%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-furanpropionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-furanpropionate

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